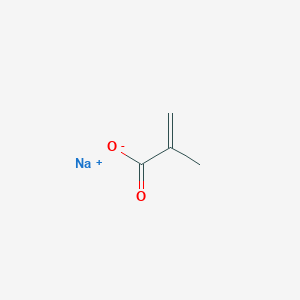
Adenylyl-imidodiphosphate Lithium Salt
Übersicht
Beschreibung
Adenylyl-imidodiphosphate lithium salt is a synthetic analogue of adenosine triphosphate (ATP). This compound is non-hydrolysable, meaning it resists breakdown by ATPases, making it a valuable tool in biochemical research. It is often used to study ATP-dependent processes without the complication of ATP hydrolysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Adenylyl-imidodiphosphate lithium salt is synthesized through a series of chemical reactions starting from adenosineThis modification is achieved using specific reagents and conditions that facilitate the formation of the imido linkage .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process is optimized to minimize impurities and maximize the stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Adenylyl-imidodiphosphate lithium salt primarily undergoes substitution reactions due to its non-hydrolysable nature. It is resistant to enzymatic cleavage between the beta and gamma phosphates, making it stable under conditions that would typically hydrolyze ATP .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include various enzymes such as adenylate cyclase and snake venom phosphodiesterase. These reactions are typically conducted under controlled conditions to ensure specificity and efficiency .
Major Products Formed
The major products formed from reactions involving this compound are typically the result of substitution reactions. These products are used to study the interaction of ATP analogues with various biological systems .
Wissenschaftliche Forschungsanwendungen
Adenylyl-imidodiphosphate lithium salt has a wide range of applications in scientific research:
Chemistry: It is used as a non-hydrolysable ATP analogue to study ATP-dependent chemical reactions.
Biology: It facilitates the study of cellular processes that involve ATP, such as signal transduction and energy metabolism.
Medicine: It is used in research to understand the role of ATP in various physiological and pathological conditions.
Industry: It is employed in the development of biochemical assays and diagnostic tools.
Wirkmechanismus
Adenylyl-imidodiphosphate lithium salt exerts its effects by mimicking ATP in biochemical reactions. It binds to ATP-dependent enzymes and proteins, inhibiting their activity by preventing ATP hydrolysis. This allows researchers to study the role of ATP in various biological processes without the complication of ATP breakdown .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Adenosine 5′- (β,γ-imido)triphosphate lithium salt hydrate
- β,γ-Imidoadenosine 5′-triphosphate lithium salt hydrate
- Adenosine 5′- [γ-thio]triphosphate tetralithium salt
- β,γ-Methyleneadenosine 5′-triphosphate disodium salt
Uniqueness
Adenylyl-imidodiphosphate lithium salt is unique due to its non-hydrolysable nature, which makes it an ideal tool for studying ATP-dependent processes without the interference of ATP hydrolysis. This property distinguishes it from other ATP analogues that may be susceptible to enzymatic breakdown .
Eigenschaften
IUPAC Name |
tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N6O12P3.4Li.H2O/c11-8-5-9(13-2-12-8)16(3-14-5)10-7(18)6(17)4(27-10)1-26-31(24,25)28-30(22,23)15-29(19,20)21;;;;;/h2-4,6-7,10,17-18H,1H2,(H,24,25)(H2,11,12,13)(H4,15,19,20,21,22,23);;;;;1H2/q;4*+1;/p-4/t4-,6-,7-,10-;;;;;/m1...../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCDTIXYXQSSCQ-AZGWGOJFSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Li4N6O13P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















